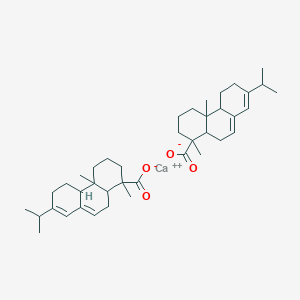![molecular formula C15H17N3O4S B228595 2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid, commonly known as POTBA, is a synthetic compound that has been widely used in scientific research applications. This compound has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of POTBA involves the inhibition of fumarate hydratase (FH), an enzyme involved in the tricarboxylic acid cycle. Inhibition of FH leads to the accumulation of fumarate, which in turn activates the hypoxia-inducible factor (HIF) pathway. Activation of the HIF pathway leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
POTBA has been reported to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Additionally, POTBA has been reported to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
POTBA has several advantages for lab experiments, including its high potency and selectivity against cancer cells and microorganisms. However, POTBA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on POTBA. Firstly, the development of more potent and selective analogs of POTBA could lead to the development of new anticancer and antimicrobial agents. Secondly, the investigation of the potential use of POTBA in combination with other anticancer drugs could lead to improved therapeutic outcomes. Finally, the investigation of the potential use of POTBA in other disease models, such as inflammatory diseases and neurodegenerative diseases, could lead to the development of new treatments for these diseases.
Conclusion:
In conclusion, POTBA is a promising compound that has shown potent anticancer and antimicrobial activity in various studies. The mechanism of action of POTBA involves the inhibition of FH and the activation of the HIF pathway. POTBA has several advantages for lab experiments, including its high potency and selectivity against cancer cells and microorganisms. However, POTBA has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for the research on POTBA, including the development of more potent and selective analogs and the investigation of its potential use in combination with other anticancer drugs and in other disease models.
Méthodes De Synthèse
The synthesis of POTBA involves the reaction of 2-amino-4-(4-propoxyphenyl)thiazole with ethyl acetoacetate followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then purified to obtain POTBA. This synthesis method has been optimized to yield high purity and yield of POTBA.
Applications De Recherche Scientifique
POTBA has been extensively used in various scientific research applications, including cancer research, microbial research, and drug discovery. POTBA has shown potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, POTBA has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. POTBA has also been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
Formule moléculaire |
C15H17N3O4S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H17N3O4S/c1-2-7-22-11-5-3-10(4-6-11)9-16-18-15-17-14(21)12(23-15)8-13(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,17,18,21)/b16-9+ |
Clé InChI |
DWKGYZQXZUGGDM-CXUHLZMHSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)O |
SMILES |
CCCOC1=CC=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)O |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
